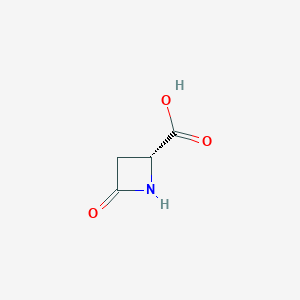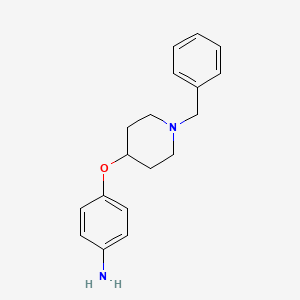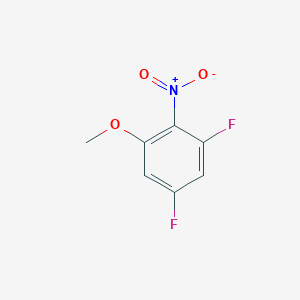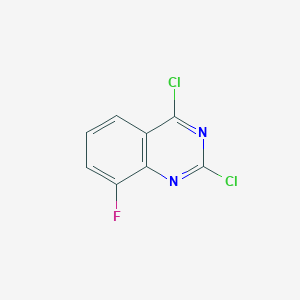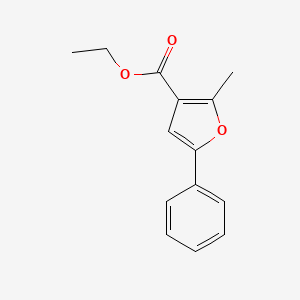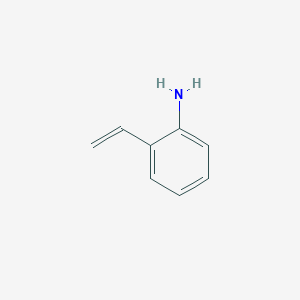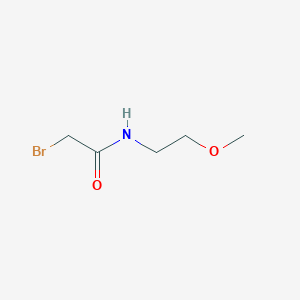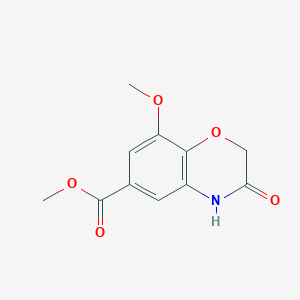
methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (MOMBOC) is an organic compound with a unique molecular structure and a wide range of applications in the fields of organic chemistry and biochemistry. It is a heterocyclic compound composed of an oxazine ring and a carboxylate group. MOMBOC has been widely used in the synthesis of various organic compounds, and its unique structure has enabled its use in a variety of biological and biochemical processes. In addition, MOMBOC has recently been explored for its potential applications in the fields of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound, along with its derivatives, has been synthesized for exploring its biological activities. For instance, benzoxazine and aminomethyl derivatives of eugenol were synthesized to study their biological activity, where some derivatives showed potential bioactivity indicated by toxicity in brine shrimp lethality tests, suggesting their further exploration for bioactive properties (Rudyanto et al., 2014).
Photoreaction and β-lactam Synthesis
A unique photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol resulted in the formation of four β-lactam compounds, highlighting a novel approach to synthesizing β-lactams, which are significant in pharmaceutical chemistry due to their antibacterial properties (Marubayashi et al., 1992).
Enantioselective Synthesis
Enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides was achieved, demonstrating the potential for producing optically active forms of benzoxazine derivatives. This is crucial for the development of chiral drugs, as different enantiomers can exhibit different biological activities (Breznik et al., 1998).
Cytotoxicity Studies
Cytotoxicity studies on MCF-7 cancer cell lines were conducted with benzoxazine and aminomethyl derivatives of eugenol. These studies aim to identify compounds with potential anticancer properties, providing a foundation for further drug development (Rudyanto et al., 2015).
Lipase-catalyzed Resolution
Lipase-catalyzed resolution of novel methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates was studied, demonstrating the enzymatic approach's efficiency in achieving enantioselective separation of these compounds. This method is significant for producing optically active pharmaceuticals (Prasad et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It is suggested that the compound may act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Biochemical Pathways
The compound is suggested to be involved in the production of hydroxamic acids from hydroxamic acid glucosides . This biochemical pathway is crucial for plant defense against pests.
Result of Action
It is suggested that the compound may play a role in plant defense against pests .
Biochemische Analyse
Biochemical Properties
Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This interaction prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting cell proliferation. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of human DNA topoisomerase I, inhibiting its catalytic activity . This binding prevents the enzyme from cleaving and rejoining DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, the compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of cell proliferation and induction of apoptosis . At very high doses, the compound may cause toxic or adverse effects, including damage to healthy tissues and organs. Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in DNA replication and repair, leading to changes in cellular metabolism . Additionally, it can affect the levels of specific metabolites, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the nucleus, where it exerts its effects on DNA replication and transcription.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles or compartments within the cell . For example, it may localize to the nucleus, where it inhibits DNA topoisomerase I and induces DNA damage. This localization is crucial for the compound’s ability to modulate cellular processes and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
methyl 8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-5-9(13)12-7/h3-4H,5H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBPKBFMTQVPII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444410 |
Source


|
| Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219477-26-6 |
Source


|
| Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


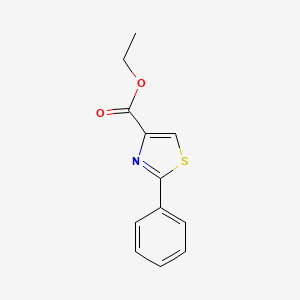
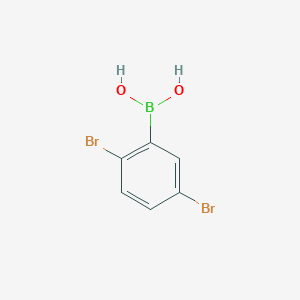

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)
